2-Chlorophenol

Catalog No.
S8054149
CAS No.
25167-80-0
M.F
C6H5ClO
C6H5ClO
C6H4ClOH
M. Wt
128.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chlorophenol

CAS Number

25167-80-0

Product Name

2-Chlorophenol

IUPAC Name

2-chlorophenol

Molecular Formula

C6H5ClO
C6H5ClO
C6H4ClOH

Molecular Weight

128.55 g/mol

InChI

InChI=1S/C6H5ClO/c7-5-3-1-2-4-6(5)8/h1-4,8H

InChI Key

ISPYQTSUDJAMAB-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)O)Cl

solubility

10 to 50 mg/mL at 59 °F (NTP, 1992)
Sol in ethanol, ethyl ether; slightly soluble in chloroform; very sol in benzene
Sol in aqueous sodium hydroxide, alcohol, ether
2.85 PARTS SOL IN 100 PARTS WATER @ 20 °C
Freely soluble in alcohol, ether, caustic alkali solutions
For more Solubility (Complete) data for 2-CHLOROPHENOL (6 total), please visit the HSDB record page.
Solubility in water, g/100ml at 20 °C: 2.85

Canonical SMILES

C1=CC=C(C(=C1)O)Cl

2-chlorophenol appears as a colorless to amber liquid with an unpleasant, penetrating odor. Density 1.265 g / cm3. Sinks in water and slowly dissolves. Freezing point 7 °C (46 °F). Boiling point 175 °C (347 °F).
Chlorophenols, liquid is a colorless to yellow-brown liquid with an unpleasant penetrating odor. Toxic by ingestion. Used to make other chemicals.
2-chlorophenol is a monochlorophenol and a 2-halophenol.
2-Chlorophenol or ortho-chlorophenol is a monochlorophenol isomer that has a chlorine atom in the ortho position. It has a medicinal taste and smell, and is a slightly acidic liquid. 2-Chlorophenol is used as a disinfectant agent (L722).

2-Chlorophenol (CAS 95-57-8, broadly categorized under mixed isomers CAS 25167-80-0) is a highly versatile, mono-halogenated aromatic building block widely utilized in the synthesis of agrochemicals, pharmaceuticals, and specialty dyes [1]. Unlike many other substituted phenols, it exists as a clear to light amber liquid at standard ambient temperature and pressure, offering distinct handling advantages [1]. Its molecular structure features an ortho-positioned chlorine atom that engages in intramolecular hydrogen bonding with the adjacent hydroxyl group, fundamentally altering its physicochemical profile [2]. For industrial buyers and synthetic chemists, 2-chlorophenol serves as an essential, non-substitutable precursor where specific ortho-regiochemistry and liquid-phase processability are required for downstream cross-coupling and etherification workflows [2].

Procuring generic 'chlorophenol' mixtures or substituting 2-chlorophenol with its closest in-class analog, 4-chlorophenol, leads to immediate process incompatibilities. The positional isomerism dictates entirely different physical states: 4-chlorophenol is a solid at room temperature (melting point ~43 °C), necessitating heated dosing lines and specialized solid-handling equipment, whereas 2-chlorophenol is a pumpable liquid [1]. Furthermore, the ortho-chlorine in 2-chlorophenol induces intramolecular hydrogen bonding, which prevents the extensive intermolecular networks seen in meta- and para-isomers. This structural nuance drastically lowers its boiling point by over 45 °C compared to 4-chlorophenol, altering thermal separation parameters [1]. Chemically, the strong inductive effect of the adjacent chlorine lowers the pKa, meaning 2-chlorophenol requires milder basic conditions for deprotonation during nucleophilic aromatic substitutions [2]. Consequently, isomer substitution guarantees incorrect regiochemistry, altered reaction kinetics, and thermal processing failures.

Ambient Processability and Liquid Dosing Compatibility

A critical procurement differentiator for 2-chlorophenol is its physical state at ambient conditions. Quantitative property analysis demonstrates that 2-chlorophenol possesses a melting point of 9.3 °C, rendering it a liquid at standard room temperature [1]. In stark contrast, its structural isomer 4-chlorophenol has a melting point of 43.2–43.7 °C, existing as a solid [1]. This ~34 °C difference means 2-chlorophenol can be directly integrated into continuous flow reactors and liquid dosing pumps without the need for heated transfer lines or solid-addition infrastructure.

Evidence DimensionMelting Point / Physical State
Target Compound Data9.3 °C (Liquid at 20 °C)
Comparator Or Baseline4-Chlorophenol: 43.2–43.7 °C (Solid at 20 °C)
Quantified Difference~34 °C lower melting point
ConditionsStandard atmospheric pressure (1 atm)

Enables seamless liquid-phase handling and continuous flow processing without the energy overhead of heated dosing systems.

Thermal Distillation Efficiency via Intramolecular Hydrogen Bonding

The ortho-position of the chlorine atom in 2-chlorophenol facilitates intramolecular hydrogen bonding, which suppresses the formation of intermolecular hydrogen-bonded networks. As a result, 2-chlorophenol exhibits a significantly lower boiling point of 174.9 °C [1]. When compared to 4-chlorophenol, which boils at 220.0 °C due to extensive intermolecular hydrogen bonding, 2-chlorophenol offers a ~45 °C reduction in boiling temperature [1]. This substantial thermal difference allows for much gentler and more energy-efficient distillation during product isolation and solvent recovery.

Evidence DimensionBoiling Point
Target Compound Data174.9 °C
Comparator Or Baseline4-Chlorophenol: 220.0 °C
Quantified Difference45.1 °C lower boiling point
ConditionsStandard atmospheric pressure (1 atm)

Reduces the thermal energy required for purification and minimizes the risk of thermal degradation for sensitive downstream products.

Enhanced Acidity for Milder Deprotonation

The proximity of the electronegative chlorine atom to the hydroxyl group in 2-chlorophenol exerts a strong inductive effect, stabilizing the phenoxide ion. Consequently, 2-chlorophenol has a pKa of 8.52, making it notably more acidic than 4-chlorophenol, which has a pKa of 9.37 [1]. This 0.85 pKa unit difference indicates that 2-chlorophenol is nearly an order of magnitude more readily deprotonated in aqueous or mixed-solvent systems [2]. For synthetic applications, this allows the use of milder bases to generate the reactive phenoxide nucleophile for etherification or cross-coupling reactions.

Evidence DimensionAcid Dissociation Constant (pKa)
Target Compound Data8.52
Comparator Or Baseline4-Chlorophenol: 9.37
Quantified Difference0.85 pKa units lower (more acidic)
ConditionsAqueous solution at 25 °C

Permits the use of milder basic conditions during synthesis, improving functional group tolerance in complex molecule construction.

Continuous Flow Synthesis of Aryl Ethers

Because 2-chlorophenol remains a liquid at ambient temperatures (unlike solid 4-chlorophenol), it is the preferred precursor for continuous flow manufacturing of aryl ethers. It can be pumped directly into microreactors without the need for heated lines, simplifying equipment design and reducing operational downtime [1].

Energy-Efficient Thermal Product Isolation

In multi-step syntheses where unreacted phenolic precursors must be removed, 2-chlorophenol is highly advantageous. Its significantly lower boiling point (174.9 °C), driven by intramolecular hydrogen bonding, allows for vacuum distillation at lower temperatures, protecting thermally sensitive target molecules from degradation [1].

Mild-Condition Nucleophilic Aromatic Substitution (SNAr)

The enhanced acidity of 2-chlorophenol (pKa 8.52) makes it a highly effective nucleophile in SNAr reactions where strong bases cannot be tolerated. It can be fully deprotonated using milder carbonate bases, enabling the synthesis of complex agrochemicals and pharmaceuticals without causing unwanted side reactions [2].

Physical Description

2-chlorophenol appears as a colorless to amber liquid with an unpleasant, penetrating odor. Density 1.265 g / cm3. Sinks in water and slowly dissolves. Freezing point 7 °C (46 °F). Boiling point 175 °C (347 °F).
Chlorophenols, liquid is a colorless to yellow-brown liquid with an unpleasant penetrating odor. Toxic by ingestion. Used to make other chemicals.
Colorless to yellow-brown liquid with an unpleasant odor; [Hawley] Sensitive to light and moisture; [CHEMINFO] Faintly yellow clear liquid with a stench; [Sigma-Aldrich MSDS]
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

Color/Form

Light amber liquid
Colorless to yellow brown liquid

XLogP3

2.1

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

128.0028925 g/mol

Monoisotopic Mass

128.0028925 g/mol

Boiling Point

347 to 349 °F at 760 mmHg (NTP, 1992)
174.9 °C at 760 mm Hg
175 °C

Flash Point

147 °F (NTP, 1992)
147 °F (NFPA, 2010)
64 °C
64 °C (147 °F) CLOSED CUP
64 °C c.c.

Heavy Atom Count

8

Taste

Strong medicinal taste and odor

Vapor Density

Relative vapor density (air = 1): 4.4

Density

1.25 at 77 °F (USCG, 1999) - Denser than water; will sink
1.2634 at 20 °C/4 °C
Relative density (water = 1): 1.3

Odor

Unpleasant penetrating odor
Carbolic odo

Odor Threshold

Odor Threshold Low: 0.0036 [mmHg]
[ICSC] Odor threshold (threshold concentration) from CHEMINFO
Odor detection in air: 1.8x10-4 mg/l (gas), in water: 1.24 ppm, chemically pure /Chlorophenol/
2 ug/L in water at 25 °C /Table/
10 ug/L in water at 20-22 °C /Table/
0.33 ug/L in water at 30 °C /Table/

Decomposition

When heated to decomposition it emits toxic fumes of /hydrogen chloride/.

Melting Point

48.2 °F (NTP, 1992)
9.8 °C
MP: 7 °C (ALPHA), 0 °C (BETA), 4.1 °C (GAMMA)
9.3-9.8 °C

UNII

K9KAV4K6BN

Therapeutic Uses

MEDICATION (VET): ANTISEPTIC

Mechanism of Action

The major mode of action of chlorophenols appears to be the uncoupling of oxidative phosphorylation. The strength of the uncoupling effect is related to the degree of chlorination: PCP is the strongest inhibitor of oxidative phosphorylation, MCP the weakest. To a lesser extent, inhibition of oxidative phosphorylation is affected by the positions of the chlorine atoms on the molecule. There appears to be a relationship between chlorination and the toxicity of PCP and T4CP, although there is no clear-cut relationship between the degree of chlorination and toxicityin MCP, DCP, and the T3CP series. /chlorophenols/

Vapor Pressure

1 mmHg at 53.8 °F ; 2.2 mmHg at 68 °F (NTP, 1992)
2.53 [mmHg]
2.53 mm Hg at 25 °C
Vapor pressure, Pa at 20 °C: 230

Impurities

... Chlorinated 2-phenoxyphenols, chlorinated diphenylethers, and chlorinated dibenzofurans occur as impurities in technical grade of chlorophenols. /Chlorophenols/
AS A BY-PRODUCT IN PRODUCTION OF 4-CHLOROPHENOL BY DIRECT CHLORINATION OF PHENOL
The impurities include polychlorinated dibenzo-pdioxins (PCDDs), polychlorinated dibenzofurans (PCDFs), polychlorinated phenoxyphenols, polychlorinated diphenyl ethers, polychlorinated benzenes, and polychlorinated biphenyls. Because the higher chlorinated phenols are produced at higher temperature, the contamination of the higher chlorinated phenols is greater than that of the lower chlorinated phenols. /Chlorophenols/

Absorption Distribution and Excretion

A number of rabbit studies have shown that metabolism of the monochlorophenols is principally via conjugation. In /one/ study, groups of 6 rabbits were treated by gavage with 171.3 mg/kg of 2-CP or 4-CP emulsified in water as a single dose. For both isomers, the 24-hour urine analysis indicated that between 78.1 and 88.3% of the administered dose was excreted as the glucuronide, and between 12.8 and 20.6% of the administered dose was excreted as the ethereal sulfate. A total of 101.7 and 101.1% of the administered 2-CP or 4-CP doses, respectively, was accounted for as urinary glucuronide and sulfate conjugates.
... Absorbed from ... gastrointestinal tract & ... parenteral sites of injection. ... Excreted as conjugates of sulfuric & glucuronic acid. ... Urine darkens after standing. /Chlorophenols/
In general, chlorophenols are readily absorbed through the skin. Using the skin of the hairless mouse, aqueous solutions of 2-MCP, 2,4-DCP, and 2,4,6- T3CP readily penetrated the skin, provided that the compound was not ionized. In vitro studies on epidermal membranes from human skin taken at autopsy showed penetration by 2-MCP, 4-MCP, 2,4-DCP, and 2,4,6-T3CP. The lipophilic character of the solutes and their hydrogen-bonding capacity are the 2 main features determining this penetration.

Metabolism Metabolites

O-Chlorophenol yields o-chloroanisole in guinea pigs. /In rabbits/ o-chlorophenol yields 3-chlorocatechol. Yields o-chlorophenyl-beta-d-glucuronide & o-chlorophenyl sulfate. O-chlorophenol yields chloroquinol probably in rats.
The urinary and biliary excretion of (14)C-labeled o-chlorophenol were investigated in 12 species of freshwater fish when immersed in sublethal concentrations of the cmpd in the aquarium water for 48 hr. o-Chlorophenol sulfate and o-chlorophenol glucuronide were detected in both the aquarium water and the bile of all the fish species.
... Various chlorophenols are formed as intermediate metabolites during the microbiological degradation of the herbicides 2,4-D & 2,4,5-T and the pesticides Silvex, Ronnel, lindane, and benzene hexachloride. /Chlorophenols/
Mammalian metabolism of chlorobenzene yields 2-chlorophenol as /one of/ the major products.
Absorption of 2-chlorophenol is favored in the stomach and the intestine. Absorption through the gastrointestinal tract is by simple diffusion and is expected to be both rapid and virtually complete.The metabolism of the 2-chlorophenol is principally via conjugation. The principal metabolite excreted is the glucuronide. Other metabolites are sulfate conjugates such as the ethereal sulfate. The metabobites are excreted in urine (L159).

Wikipedia

2-Chlorophenol

Use Classification

Hazard Classes and Categories -> Flammable - 2nd degree

Methods of Manufacturing

FROM DIAZOTIZED O-CHLOROANILINE; FROM PHENOL; CIS-TRANS EQUILIBRIA IN O-HALOPHENOLS.
o-Chlorocumenes are oxidized to peroxides and then hydrated to produce o-chlorophenol.
o-Chlorophenol is produced in 22% yields from the reaction of chlorine monoxide with phenol in carbon tetrachloride.
Chlorination of phenol
For more Methods of Manufacturing (Complete) data for 2-CHLOROPHENOL (8 total), please visit the HSDB record page.

General Manufacturing Information

Phenol, 2-chloro-: ACTIVE
TP - indicates a substance that is the subject of a proposed TSCA section 4 test rule.
2-Chlorophenol, in its molecular form is converted into pyrocatechol ... in the anionic form ... it is reduced in a cyclopentadienic acid which dimerizes according to a Diels-Alder reaction.
Distributed by Aldrich

Analytic Laboratory Methods

AN ANALYTICAL METHOD IS DESCRIBED FOR CAPILLARY GAS CHROMATOGRAPHIC DETERMINATION, AFTER DERIVATIZATION, OF 19 INDIVIDUAL CHLOROPHENOLS (INCLUDING 2-, 3-, & 4-CHLOROPHENOLS). MINIMUM DETECTABLE AMT FOR MONOCHLOROPHENOLS WAS 2 UG/L. RIVER RHINE & DUTCH SURFACE WATERS WERE ANALYZED.
A method is presented for the simultaneous determination of a wide range of carboxylic acids and phenols, one being 2-chlorophenol, in water. Extractive alkylation is used with the tetrabutylammonium ion as counter ion and pentafluorobenzylbromide as alkylating agent. Extracts are analyzed by glass capillary gas chromatography and electron capture detection. Using a 1 ml water sample, the detection limit is 1-10 ug/l.
Detection of 2-chlorophenol in water samples was determined as 4-aminoantipyrene derivative by high performance liquid chromatography.
A reversed phase HPLC (high pressure liquid chromatography) method for resolution of phenolic compounds (pollutants) was presented. A new derivatization reaction was developed employing diazotized 4-amino-benzonitrile, which reacted also with p-substituted phenols. The products of the reaction could be extracted in n-butanol, allowing preconcentration and clean-up steps.
For more Analytic Laboratory Methods (Complete) data for 2-CHLOROPHENOL (20 total), please visit the HSDB record page.

Clinical Laboratory Methods

A hydrolyzed urine sample (human) is analyzed by gas chromatography and liquid chromatography with electrochemical detection and the results compared. The method is sensitive to chlorophenols at the low ppb range. /Chlorophenols/
Detection of trace chlorophenol residues in biological samples by quadrupole mass spectrometry with selected ion monitoring is described. Phenol concn as low as 1.0 pmol/ml urine (human) gave peaks that were readily discernible by selected ion monitoring. /Chlorophenols/
GAS CHROMATOGRAPHIC DETERMINATION OF PHENOLIC COMPOUNDS ... IN URINE OF INDUSTRIALLY EXPOSED WORKERS WAS PERFORMED BY GC ON GLASS COLUMN CONTAINING 60/80 MESH TENAX GC USING FLAME IONIZATION DETECTORS. THE DETECTION LIMITS IN URINE RANGE FROM 0.1 MG/L URINE FOR PHENOL TO 1 MG/L FOR THE DI & TRICHLOROPHENOLS. /CHLORINATED PHENOLIC CMPD/
CHLORINATED PHENOLS IN URINE ARE ISOLATED BY SORPTION ONTO SMALL COLUMN OF MACRORETICULAR RESIN. THE PHENOLS WERE ELUTED FROM COLUMN WITH 2-PROPANOL IN HEXANE; SOLN CONCENTRATED & THE PHENOLS WERE SEPARATED & ANALYZED BY GC. /CHLORINATED PHENOLS/

Storage Conditions

Store in tightly closed containers in a cool, well ventilated area. Metal containers involving the transfer of this chemical should be grounded and bonded. Where possible, automatically pump liquid from drums or other storage containers to precess containers. Drums must be equipped with self-closing valves, pressure vacuum bungs, and flame arresters. Use only non-sparking tools and equipment, especially when opening and closing containers of this chemical. Sources of ignition such as smoking and open flames, are prohibited where this chemical is used, handled, or stored in a manner that could create a potential fire or explosion hazard. /Monochlorophenols/

Interactions

Tumor incidence incr (69%) in rats receiving 2-chlorophenol (5 ppm) and ethylnitrosourea, as compared to 58% for rats receiving ethylnitrosourea only. The effects of 2-chlorophenol on reproduction might be related to the transplacental transfer of 2-chlorophenol.

Dates

Last modified: 11-23-2023

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